molecular formula C8H7BrN2 B1449321 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-29-3

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1449321
CAS No.: 934568-29-3
M. Wt: 211.06 g/mol
InChI Key: ZNPKGCWVCDXZOB-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can lead to more consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Derivatives of this compound have been studied for their anti-cancer properties, particularly in inhibiting the proliferation of cancer cells .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, particularly its derivatives, involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methyl group allows for selective functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKGCWVCDXZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (500 mg, 2.55 mmol) in DMF (10 mL) was added NaH (306 mg, 7.65 mmol, m %/60%). The mixture was stirred at room temperature for 1 h and then MeI (398 mg, 2.8 mmol) was added. The reaction mixture was then stirred at room temperature for 4 h after which, TLC showed the completion of the reaction. The reaction mixture was quenched by addition of water and then extracted with EtOAc. Combined organic layers were concentrated and the residue was purified by Prep-TLC (PE:EA=5:1) to give the desired product (200 mg) which was used directly in the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
398 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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